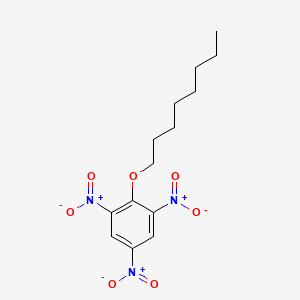
1,3,5-Trinitro-2-(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trinitro-2-(octyloxy)benzene is an organic compound characterized by the presence of three nitro groups and an octyloxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-2-(octyloxy)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The octyloxy group can be introduced via etherification using octanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trinitro-2-(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 1,3,5-triamino-2-(octyloxy)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trinitro-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Materials Science: Potential use in the development of high-energy materials and explosives.
Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trinitro-2-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro groups can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The pathways involved include electron transfer and radical formation, which can lead to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trinitrobenzene: Lacks the octyloxy group, making it less hydrophobic and with different reactivity.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of an octyloxy group, widely known for its explosive properties.
1,3,5-Triaminobenzene: The amino derivative of 1,3,5-Trinitrobenzene, with different chemical and physical properties.
Uniqueness
1,3,5-Trinitro-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics compared to other trinitrobenzene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
21623-81-4 |
|---|---|
Molekularformel |
C14H19N3O7 |
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
1,3,5-trinitro-2-octoxybenzene |
InChI |
InChI=1S/C14H19N3O7/c1-2-3-4-5-6-7-8-24-14-12(16(20)21)9-11(15(18)19)10-13(14)17(22)23/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
DIKXVBAKFLJJSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















